molecular formula C20H19ClN2O5S B5015672 ethyl 2-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5015672
M. Wt: 434.9 g/mol
InChI Key: DSTWJUHSGDPOBX-CSKARUKUSA-N
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Description

Ethyl 2-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a nitrophenyl group and an enoyl amide linkage. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of ethyl 2-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothiophene core, followed by the introduction of the nitrophenyl group and the enoyl amide linkage. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing heterocycles.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Ethyl 2-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S/c1-2-28-20(25)18-13-5-3-4-6-16(13)29-19(18)22-17(24)10-8-12-7-9-14(21)15(11-12)23(26)27/h7-11H,2-6H2,1H3,(H,22,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTWJUHSGDPOBX-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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